molecular formula C6H9NO2 B8592581 5-Acetylpyrrolidin-2-one

5-Acetylpyrrolidin-2-one

Cat. No. B8592581
M. Wt: 127.14 g/mol
InChI Key: QCFIQACOJYJUMT-UHFFFAOYSA-N
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Patent
US08597706B2

Procedure details

In a round bottom flask, Compound 5 (2.2 g, 13×10−3 mol) is treated with a solution of K2CO3 (5.6 g, 40×10−3 mol, in 20 mL of water), with magnetic stirring at room temperature. The progress of the reaction is followed by TLC (eluent: ethyl acetate/methanol, 98/2). After stirring for 3.5 hrs, the reaction is complete. The reaction mixture is neutralized (pH=7) by adding 1N hydrochloric acid and then freeze-dried for 16 hrs. The organic residue is then extracted with CH2Cl2 (40 mL), filtered and then concentrated under reduced pressure to provide a brown viscous liquid. Purification was carried out on a silica gel column (eluent: ethyl acetate/methanol, 98/2). Compound 6 is obtained after such purification as a white powder.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH:8]([C:9](=[O:11])[CH3:10])[CH2:7][CH2:6][C:5]1=[O:12])(=O)C.C([O-])([O-])=O.[K+].[K+].Cl>C(OCC)(=O)C.CO>[C:9]([CH:8]1[NH:4][C:5](=[O:12])[CH2:6][CH2:7]1)(=[O:11])[CH3:10] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)N1C(CCC1C(C)=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with magnetic stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3.5 hrs
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
freeze-dried for 16 hrs
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The organic residue is then extracted with CH2Cl2 (40 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a brown viscous liquid
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CCC(N1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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